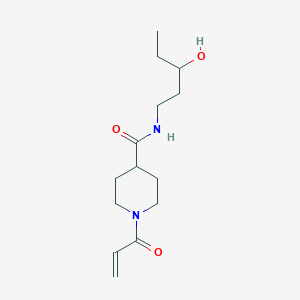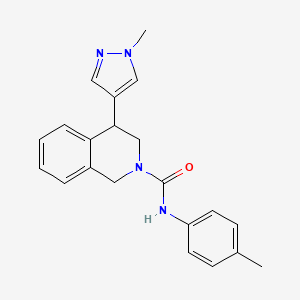
3-(1-(2-(4-Fluorophenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-(2-(4-Fluorophenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione, also known as FLNA, is a chemical compound that has been widely studied in the field of medicinal chemistry. It belongs to the class of azetidinone-containing compounds, which have shown promising results in the treatment of various diseases.
Mecanismo De Acción
3-(1-(2-(4-Fluorophenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione exerts its pharmacological effects by inhibiting the activity of enzymes and proteins involved in various disease pathways. For example, it has been shown to inhibit the activity of histone deacetylases (HDACs), which play a key role in the regulation of gene expression. By inhibiting HDACs, 3-(1-(2-(4-Fluorophenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione can induce the expression of tumor suppressor genes and inhibit the growth of cancer cells.
Biochemical and Physiological Effects
3-(1-(2-(4-Fluorophenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases. It has also been reported to have anti-oxidant and anti-apoptotic effects, which may contribute to its therapeutic potential.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(1-(2-(4-Fluorophenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione is its high potency and selectivity for its target enzymes and proteins. This makes it a valuable tool for studying the mechanisms underlying various disease pathways. However, its high potency also means that it can be toxic at high concentrations, which can limit its use in some experiments. Additionally, 3-(1-(2-(4-Fluorophenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione is a relatively new compound, and its long-term safety and efficacy have not yet been fully established.
Direcciones Futuras
There are many potential directions for future research on 3-(1-(2-(4-Fluorophenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione. One area of interest is its potential use in combination with other drugs to enhance its therapeutic effects. Another area of interest is the development of more potent and selective analogs of 3-(1-(2-(4-Fluorophenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione. Additionally, further studies are needed to fully understand the mechanisms underlying its pharmacological effects and to establish its safety and efficacy in clinical trials.
Métodos De Síntesis
The synthesis of 3-(1-(2-(4-Fluorophenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione involves the reaction of 4-fluorophenylacetic acid with N-Boc-3-hydroxypyrrolidine, followed by cyclization with phosgene to form the azetidinone ring. The Boc group is then removed using trifluoroacetic acid, and the resulting amine is reacted with imidazolidine-2,4-dione to form 3-(1-(2-(4-Fluorophenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione. This method has been reported to yield high purity and good yields of 3-(1-(2-(4-Fluorophenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione.
Aplicaciones Científicas De Investigación
3-(1-(2-(4-Fluorophenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione has been extensively studied for its potential use in the treatment of cancer, inflammation, and neurodegenerative diseases. It has been shown to inhibit the activity of various enzymes and proteins involved in these diseases, leading to promising results in preclinical studies.
Propiedades
IUPAC Name |
3-[1-[2-(4-fluorophenyl)acetyl]azetidin-3-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O3/c15-10-3-1-9(2-4-10)5-12(19)17-7-11(8-17)18-13(20)6-16-14(18)21/h1-4,11H,5-8H2,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFLFEBHBEJLEEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=C(C=C2)F)N3C(=O)CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(2-(4-Fluorophenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide](/img/structure/B2844032.png)

![2-{[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2844037.png)
![N-(2-Methylphenyl)-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2844039.png)


![N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-[2-(furan-2-yl)benzimidazol-1-yl]acetamide](/img/structure/B2844042.png)
![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2844044.png)
![Methyl 2-[2-[2-(2-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2844046.png)
![5-Chloro-2-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2844048.png)
![3-(9H-carbazol-9-yl)-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]propanehydrazide](/img/structure/B2844049.png)
![2-Bromo-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B2844051.png)

![2-[1-(tert-Butoxycarbonyl)-4-o-tolylpiperidin-4-yl]acetic acid](/img/structure/B2844054.png)